

5-Chlorobenzo[c]isoxazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chlorobenzo[c]isoxazole

Cat. No.: B1587707

[Get Quote](#)

An In-Depth Technical Guide to **5-Chlorobenzo[c]isoxazole**: Properties, Synthesis, and Applications

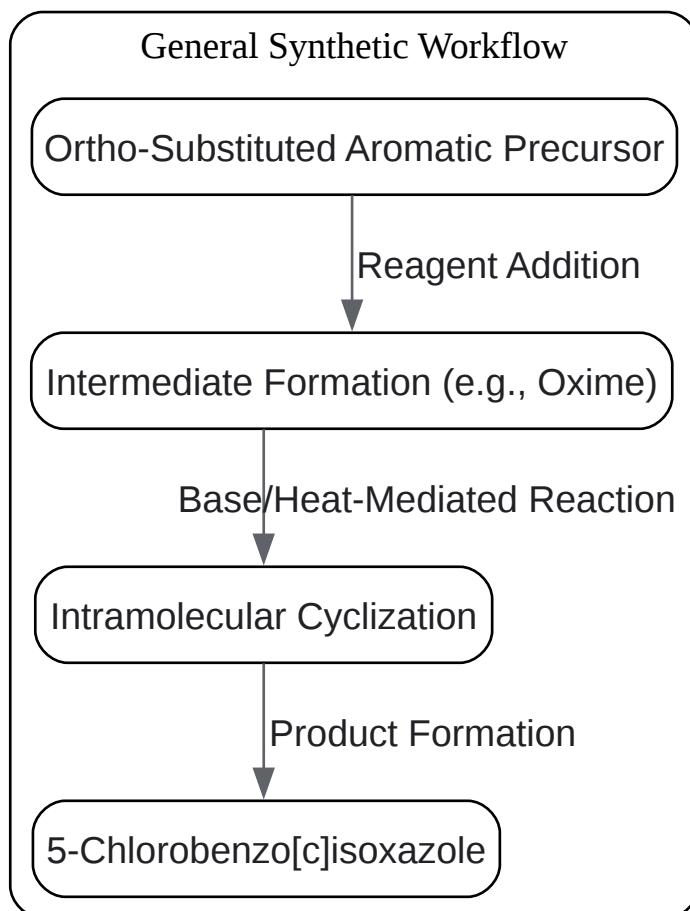
Executive Summary

This technical guide provides a comprehensive overview of **5-Chlorobenzo[c]isoxazole**, a heterocyclic compound of significant interest to the scientific and drug development communities. The document details its core physicochemical properties, outlines established synthetic pathways, and explores its applications as a versatile building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this paper synthesizes technical data with practical insights, offering detailed experimental protocols and critical safety information for researchers.

Introduction: The Significance of the Benzisoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. When fused to a benzene ring, it forms a benzisoxazole scaffold, a privileged structure in medicinal chemistry.^{[1][2]} These compounds are recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.^{[1][2]} The unique structural and electronic properties of the benzisoxazole core make it a valuable moiety in the design of novel therapeutic agents, with several approved drugs incorporating this framework.^[2]

5-Chlorobenzo[c]isoxazole, also known as 5-chloro-2,1-benzisoxazole, is a specific isomer that serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The presence of the chlorine atom at the 5-position provides a reactive handle for further functionalization, enabling the generation of diverse chemical libraries for drug discovery programs.

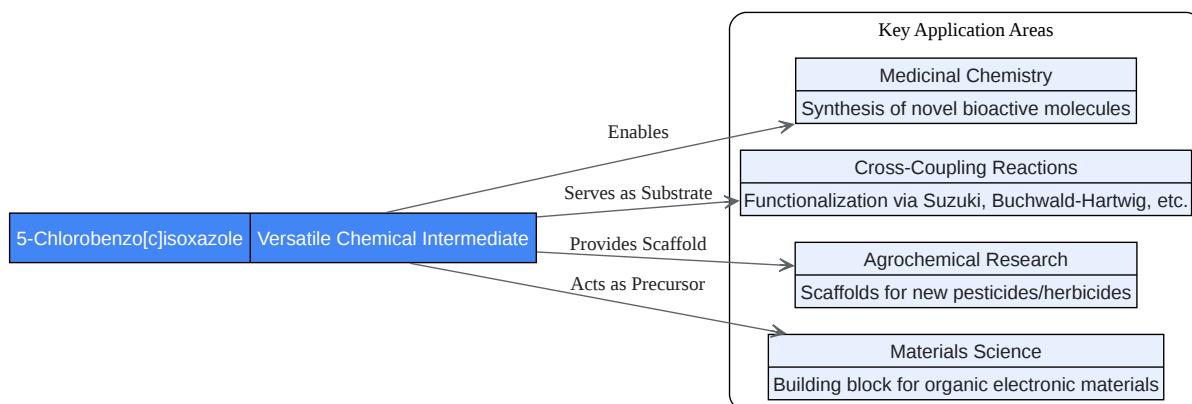

Physicochemical Properties of 5-Chlorobenzo[c]isoxazole

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of **5-Chlorobenzo[c]isoxazole** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ CINO	[3]
Molecular Weight	153.57 g/mol	[3]
IUPAC Name	5-chloro-2,1-benzoxazole	[3]
CAS Number	4596-92-3	[3]
Synonyms	5-chloro-2,1-benzisoxazole, 5-Chloranthranil	[3]
Canonical SMILES	C1=CC2=NOC=C2C=C1Cl	[3]
InChI Key	CVYGEOYCOCVPEQ-UHFFFAOYSA-N	[3]
Physical Form	Solid	
Purity	Typically ≥95%	

Synthesis and Mechanistic Considerations

The synthesis of the benzo[c]isoxazole core generally relies on the cyclization of an appropriately substituted aromatic precursor. This process is a cornerstone of heterocyclic chemistry, allowing for the efficient construction of the desired fused-ring system.


[Click to download full resolution via product page](#)

Caption: General synthetic workflow for benzisoxazole formation.

The causality behind this strategy is rooted in creating a precursor where two reactive groups are positioned ortho to each other on a benzene ring. One group acts as a nucleophile and the other as an electrophile, facilitating an intramolecular reaction to form the five-membered isoxazole ring. The choice of starting material and cyclization conditions is critical for achieving high yield and purity.

Applications in Research and Drug Development

5-Chlorobenzo[c]isoxazole is not typically an end-product but rather a versatile starting material. Its utility stems from the reactivity of the chlorinated benzene ring, which allows for the introduction of diverse functionalities through established synthetic transformations.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **5-Chlorobenzo[c]isoxazole** applications.

- Medicinal Chemistry Building Block: The primary application is in the synthesis of more complex molecules for drug discovery. The benzisoxazole core is a feature in compounds investigated for various therapeutic targets.[1][2]
- Palladium-Catalyzed Cross-Coupling: The chlorine atom is an ideal functional group for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug development, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[4] This enables the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.
- Probing Biological Activity: Derivatives of the parent compound have been explored for a range of biological activities, including potential antimicrobial and anti-inflammatory properties.[5]

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers must adapt these procedures to their specific laboratory conditions and conduct appropriate risk assessments.

Protocol 5.1: Illustrative Synthesis of a Functionalized Benzo[c]isoxazole Derivative via Suzuki Coupling

This protocol describes a common and powerful method for functionalizing the 5-chloro position. The self-validating nature of this protocol lies in the use of well-established palladium catalysis, with reaction progress easily monitored by standard analytical techniques.

Objective: To synthesize 5-Aryl-benzo[c]isoxazole from **5-Chlorobenzo[c]isoxazole** and an arylboronic acid.

Materials:

- **5-Chlorobenzo[c]isoxazole**
- Arylboronic acid (1.1-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , 2-3 equivalents)
- Anhydrous solvent (e.g., Dioxane or Toluene/Ethanol mixture)
- Nitrogen or Argon gas supply
- Standard reflux and extraction glassware

Step-by-Step Methodology:

- **Vessel Preparation:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **5-Chlorobenzo[c]isoxazole** (1.0 eq), the selected arylboronic acid (1.2 eq), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 eq), and the base (e.g., K_2CO_3 , 2.0 eq).

- **Inert Atmosphere:** Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This step is critical as palladium catalysts can be deactivated by oxygen.
- **Solvent Addition:** Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe.
- **Reaction:** Heat the reaction mixture to 80-100°C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 5-Aryl-benzo[c]isoxazole.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with **5-Chlorobenzo[c]isoxazole** and its derivatives.

- **Hazard Identification:**
 - Pictogram: GHS07 (Exclamation Mark)
 - Signal Word: Warning
 - Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[6\]](#)
- **Precautions for Safe Handling:**
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)[\[8\]](#)
 - Avoid breathing dust, fumes, or vapors.[\[7\]](#)[\[9\]](#)

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
- Wash hands thoroughly after handling.[7]
- Keep away from heat, sparks, and open flames.[7][8]
- Conditions for Safe Storage:
 - Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8] The recommended storage temperature is often 2-8°C.
 - Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[7][10]
- First Aid Measures:
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention if symptoms persist.[10][11]
 - Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[7][10]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][11]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

Conclusion

5-Chlorobenzo[c]isoxazole is a compound of significant strategic value in synthetic and medicinal chemistry. Its well-defined physicochemical properties and the reactivity endowed by its chloro-substituent make it an essential building block for the development of novel compounds. The synthetic protocols, particularly palladium-catalyzed cross-coupling reactions, provide a robust and versatile platform for creating molecular diversity. A thorough understanding of its properties and adherence to stringent safety protocols are paramount for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chlorobenzo[c]isoxazole | C7H4ClNO | CID 3564523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buy 5-Chlorobenzo[d]isoxazol-3-ol | 24603-63-2 [smolecule.com]
- 6. 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 8. fishersci.com [fishersci.com]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Chlorobenzo[c]isoxazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587707#5-chlorobenzo-c-isoxazole-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com